

Application Notes and Protocols for MF266-1 in Cultured Cells

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Compound of Interest

Compound Name: MF266-1

Cat. No.: B15606072

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Introduction

MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G protein-coupled receptor that binds prostaglandin E2 (PGE2). The PGE2/EP1 signaling pathway is implicated in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.^[1] In cancer, activation of the EP1 receptor can promote cell proliferation, migration, and invasion.^{[2][3]} Antagonism of the EP1 receptor, therefore, presents a promising therapeutic strategy for certain cancers and inflammatory conditions.^{[1][2]}

These application notes provide detailed protocols for utilizing **MF266-1** in cultured cells to investigate its effects on cell signaling, proliferation, and apoptosis.

Data Presentation

Table 1: Effects of EP1 Receptor Antagonists on Cell Cycle and Proliferation

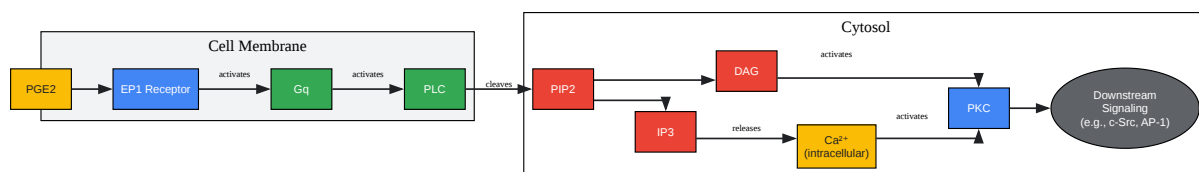
Cell Line	EP1 Antagonist	Concentration	Effect	Reference
3T6 Fibroblasts	AH-6809	~100 μ M (IC50)	Inhibition of proliferation, G0/G1 cell cycle arrest	[4] [5]
Human Keratinocytes	SC51322	300 nM	Inhibition of corneocyte formation	[6]
Human Keratinocytes	AH6809	10 μ M	Inhibition of corneocyte formation	[6]
MG63 Osteosarcoma	SC51089	Not specified	Decreased cell viability, inhibition of proliferation, promotion of apoptosis	[2]
Madin-Darby Canine Kidney (MDCK)	ONO-8711	0-30 nM	Stimulation of cell growth	[7]
Madin-Darby Canine Kidney (MDCK)	SC51089	1-2 μ M	Stimulation of cell growth	[7]

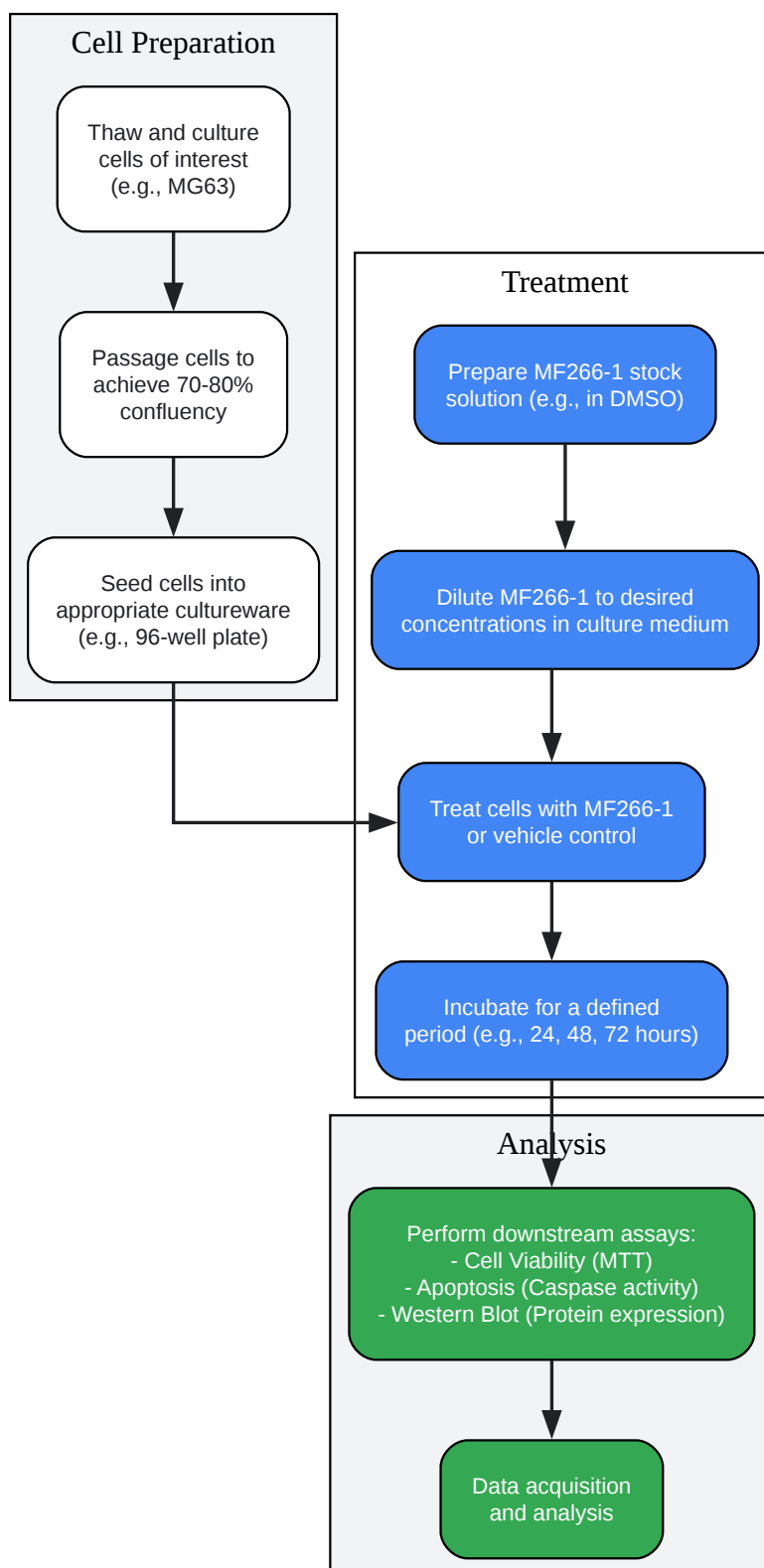
Table 2: Signaling Pathways Modulated by EP1 Receptor Antagonism

Cell Type	Downstream Effect	Signaling Molecules Involved	Reference
3T6 Fibroblasts	G0/G1 arrest	Decreased cyclin D and E, dependent on intracellular Ca ²⁺	[4] [5]
Osteosarcoma Cells (MG63)	Apoptosis	Increased Bax, cytochrome c, cleaved caspase-3, -8, and -9	[2]
Oral Cancer Cells	Decreased Migration & ICAM-1 Expression	Inhibition of PKC δ , c-Src, AP-1	[3]
MDCK Cells	Increased Growth	Activation of Akt and EGFR	[8]

Signaling Pathways

The EP1 receptor is coupled to the G α_q protein subunit. Upon activation by PGE₂, it initiates a signaling cascade that leads to an increase in intracellular calcium.[\[9\]](#)





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